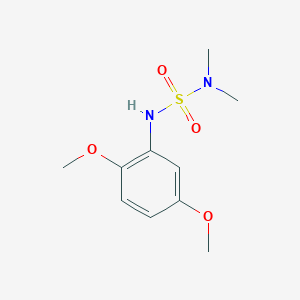
N'-(2,5-dimethoxyphenyl)-N,N-dimethylsulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-N,N-dimethylsulfamide (DMDS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 237.36 g/mol. DMDS has been studied extensively for its unique chemical properties and its potential use in pharmaceuticals, agriculture, and other industries.
Mechanism of Action
N'-(2,5-dimethoxyphenyl)-N,N-dimethylsulfamide has been shown to have a unique mechanism of action that involves the inhibition of various enzymes and proteins. It has been found to inhibit the activity of histone deacetylases (HDACs), which play a critical role in gene expression and cell differentiation. In addition, N'-(2,5-dimethoxyphenyl)-N,N-dimethylsulfamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
N'-(2,5-dimethoxyphenyl)-N,N-dimethylsulfamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-(2,5-dimethoxyphenyl)-N,N-dimethylsulfamide can induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines. In addition, N'-(2,5-dimethoxyphenyl)-N,N-dimethylsulfamide has been found to reduce the expression of MMPs, which are involved in the progression of cancer and other diseases.
Advantages and Limitations for Lab Experiments
N'-(2,5-dimethoxyphenyl)-N,N-dimethylsulfamide has several advantages for laboratory experiments, including its high purity and solubility in organic solvents. It can be easily synthesized using various methods and has been extensively studied for its unique chemical properties. However, N'-(2,5-dimethoxyphenyl)-N,N-dimethylsulfamide also has limitations, including its potential toxicity and the need for careful handling in laboratory settings.
Future Directions
There are several future directions for research on N'-(2,5-dimethoxyphenyl)-N,N-dimethylsulfamide, including its potential use in cancer therapy and the development of new pesticides. In addition, further studies are needed to understand the mechanism of action of N'-(2,5-dimethoxyphenyl)-N,N-dimethylsulfamide and its effects on various enzymes and proteins. Overall, N'-(2,5-dimethoxyphenyl)-N,N-dimethylsulfamide has significant potential for various applications in the pharmaceutical and agricultural industries, and further research is needed to fully understand its properties and potential uses.
Synthesis Methods
N'-(2,5-dimethoxyphenyl)-N,N-dimethylsulfamide can be synthesized through several methods, including the reaction of 2,5-dimethoxyaniline with dimethyl sulfide in the presence of a catalyst. This reaction yields N'-(2,5-dimethoxyphenyl)-N,N-dimethylsulfamide as a white crystalline solid with a high purity. Other methods include the reaction of 2,5-dimethoxyaniline with dimethyl sulfate or the reaction of 2,5-dimethoxybenzaldehyde with dimethylamine and sulfur.
Scientific Research Applications
N'-(2,5-dimethoxyphenyl)-N,N-dimethylsulfamide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to have anti-inflammatory and anticancer properties. N'-(2,5-dimethoxyphenyl)-N,N-dimethylsulfamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In addition, N'-(2,5-dimethoxyphenyl)-N,N-dimethylsulfamide has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
In the agricultural industry, N'-(2,5-dimethoxyphenyl)-N,N-dimethylsulfamide has been used as a soil fumigant to control pests and diseases. It has been found to be effective against nematodes, fungi, and bacteria, making it a potential alternative to other chemical pesticides.
properties
IUPAC Name |
2-(dimethylsulfamoylamino)-1,4-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S/c1-12(2)17(13,14)11-9-7-8(15-3)5-6-10(9)16-4/h5-7,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDVEVTXKRQHCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

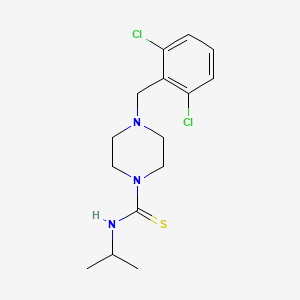
![2-methyl-N-(4-{[2-(2-methylbenzoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5833148.png)
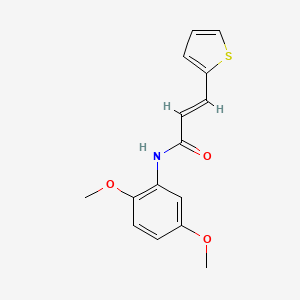
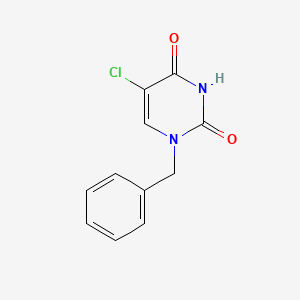
![2-methyl-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5833167.png)
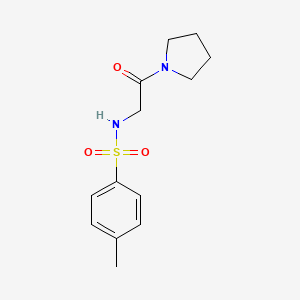
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-ethoxyphenyl)benzamide](/img/structure/B5833177.png)
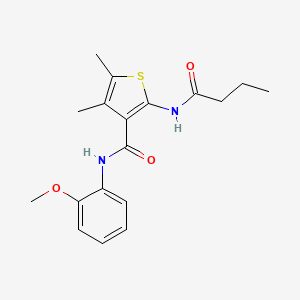
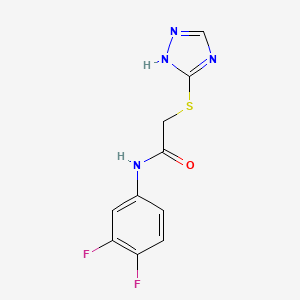
methanone](/img/structure/B5833208.png)
![3-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5833214.png)
![2-[2-(1-cyclohexen-1-yl)ethyl]-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5833231.png)
![ethyl [2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5833234.png)
![2-ethoxy-6-methyl-3-[5-(4-pyridinyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5833246.png)